Sodium (dibenzo[b,d]furan-2-yloxy)acetate
Overview
Description
Scientific Research Applications
Antimycobacterial Agents
A study by Yempala et al. (2014) explored the synthesis of novel dibenzo[b,d]furan-1,2,3-triazole conjugates through click chemistry, aiming to develop potent inhibitors of Mycobacterium tuberculosis. The compounds exhibited promising antimycobacterial activity, with some leading analogues demonstrating low cytotoxicity against human cell lines, suggesting their potential as antitubercular agents (Yempala et al., 2014).
Photoluminescent Materials
In the field of materials science, Tenne et al. (2015) synthesized platinum(II) NHC complexes with dibenzofuranyl-1,2,4-triazol-5-ylidene ligands, exhibiting strong photoluminescence. These materials have potential applications in optoelectronic devices due to their promising emissive properties (Tenne et al., 2015).
OLED Materials
A study focused on organic light-emitting diode (OLED) materials introduced hole blocking materials based on asymmetrically difunctionalized dibenzo[b,d]furan. These materials showed high thermal stability and triplet energy, contributing to the development of high-performance phosphorescent OLEDs (Hong et al., 2020).
Organic Electronics
Zhao et al. (2017) designed a novel anthracene derivative coupled with dibenzo[b,d]furan units for application in organic thin film transistors (OTFTs). The introduction of dibenzo[b,d]furan units contributed to suitable carrier transport ability, excellent thermal stability, and fine film-forming property, indicating the potential of such materials in organic electronics (Zhao et al., 2017).
Properties
IUPAC Name |
sodium;2-dibenzofuran-2-yloxyacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4.Na/c15-14(16)8-17-9-5-6-13-11(7-9)10-3-1-2-4-12(10)18-13;/h1-7H,8H2,(H,15,16);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBPVTUHDROFTH-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OCC(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NaO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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